Tert-butyl 4-chloro-2-(methylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate
Description
Tert-butyl 4-chloro-2-(methylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-D]pyrimidine core
Properties
Molecular Formula |
C12H16ClN3O2S |
|---|---|
Molecular Weight |
301.79 g/mol |
IUPAC Name |
tert-butyl 4-chloro-2-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H16ClN3O2S/c1-12(2,3)18-11(17)16-5-7-8(6-16)14-10(19-4)15-9(7)13/h5-6H2,1-4H3 |
InChI Key |
GNVBNKRQNYZCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(N=C2Cl)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-2-(methylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the preparation of intermediate compounds, followed by nucleophilic substitution, oxidation, and other reactions. For example, the synthesis might involve the use of thionyl chloride for nucleophilic substitution, followed by bromination and further nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and reduce environmental impact. This can include the use of inexpensive raw materials and reagents, as well as readily controllable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-2-(methylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for nucleophilic substitution, bromine for bromination, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a different set of products compared to reduction or substitution reactions .
Scientific Research Applications
Tert-butyl 4-chloro-2-(methylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-2-(methylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it might inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
- Tert-butyl 2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Uniqueness
What sets tert-butyl 4-chloro-2-(methylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate apart is its specific structure and the presence of the methylthio group, which can influence its reactivity and interactions with other molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
